molecular formula C19H23ClN2 B5753201 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5753201
M. Wt: 314.9 g/mol
InChI Key: PHABOMYZNCBNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is commonly used as a recreational drug due to its hallucinogenic and euphoric effects. However, TFMPP has also been a subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other mental disorders. It has been found to have antidepressant and anxiolytic effects in animal models, and may also have potential as a treatment for substance abuse disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood, but it is believed to act on the serotonin system in the brain. Specifically, this compound is a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other behaviors.
Biochemical and Physiological Effects:
This compound has been found to increase serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It also has stimulant-like effects, including increased heart rate, blood pressure, and body temperature. This compound has been shown to have both acute and chronic effects on behavior, including alterations in locomotor activity, anxiety-like behavior, and social behavior.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for use in lab experiments, including its well-defined chemical structure and its ability to selectively target certain serotonin receptors. However, there are also limitations to its use, including its potential for abuse and its complex pharmacological effects.

Future Directions

There are several areas of future research that could be explored with 1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine. These include further investigation of its potential therapeutic applications, particularly in the treatment of depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Finally, new synthetic methods for this compound could be developed to improve its purity and yield.

Synthesis Methods

1-(2-chlorobenzyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a two-step process. The first step involves the reaction between 2,3-dimethylphenylacetonitrile and 2-chlorobenzyl chloride in the presence of sodium amide. The resulting intermediate is then reacted with piperazine in the presence of sodium hydride to produce this compound.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-15-6-5-9-19(16(15)2)22-12-10-21(11-13-22)14-17-7-3-4-8-18(17)20/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHABOMYZNCBNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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